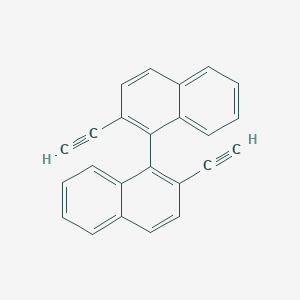

(S)-2,2'-diethynyl-1,1'-binaphthalene

Description

(S)-2,2'-Diethynyl-1,1'-binaphthalene is a chiral binaphthalene derivative characterized by two ethynyl (-C≡CH) groups at the 2 and 2' positions of the naphthalene rings. Its CAS number is 426210-82-4, and it is synthesized via stereospecific methods such as the Negishi alkynylation of enantiopure 2,2'-diiodo-1,1'-binaphthalene under microwave irradiation, preserving its stereochemical integrity . The ethynyl groups confer unique electronic and structural properties, enabling applications in asymmetric catalysis, materials science (e.g., conductive polymers), and as a precursor for click chemistry .

Properties

CAS No. |

765911-39-5 |

|---|---|

Molecular Formula |

C24H14 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

2-ethynyl-1-(2-ethynylnaphthalen-1-yl)naphthalene |

InChI |

InChI=1S/C24H14/c1-3-17-13-15-19-9-5-7-11-21(19)23(17)24-18(4-2)14-16-20-10-6-8-12-22(20)24/h1-2,5-16H |

InChI Key |

HOIXLTOIPZAMTP-UHFFFAOYSA-N |

SMILES |

C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |

Canonical SMILES |

C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-Binaphthalene, 2,2’-diethynyl- typically involves the following steps:

Oxidative Coupling: The initial step involves the oxidative coupling of β-naphthol with ferric chloride to produce 2,2’-dihydroxy-1,1’-binaphthyl.

Bromination: The 2,2’-dihydroxy-1,1’-binaphthyl is then brominated using bromine in the presence of triphenylphosphine and acetonitrile.

Dehydrobromination: The resulting 2,2’-dibromo-1,1’-binaphthyl undergoes dehydrobromination to yield 1,1’-Binaphthalene, 2,2’-diethynyl-.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1,1’-Binaphthalene, 2,2’-diethynyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts.

Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Binaphthalene, 2,2’-diethynyl- has a wide range of applications in scientific research:

Biology: The compound’s chiral properties make it useful in studying biological systems and processes.

Industry: The compound is used in various industrial processes that require chiral catalysts.

Mechanism of Action

The mechanism by which 1,1’-Binaphthalene, 2,2’-diethynyl- exerts its effects involves its interaction with metal centers. The compound’s chiral nature allows it to modify the reactivity and selectivity of these metal centers, facilitating asymmetric reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional group impacts:

Electronic and Steric Effects

- Ethynyl Groups: The linear, π-conjugated ethynyl groups in this compound enhance electron-withdrawing character and enable cross-coupling reactions (e.g., Sonogashira), distinguishing it from BINOL (electron-donating -OH) and BINAP (phosphine ligands) .

- Bromine vs. Ethynyl : Bromine substituents (e.g., in ) introduce steric bulk and reduce conjugation, limiting applications in extended materials but enhancing selectivity in asymmetric reactions .

Stereochemical Considerations

The stereospecific synthesis of this compound ensures preserved chirality, critical for enantioselective applications. In contrast, racemic mixtures of compounds like 2,2'-dibromo-1,1'-binaphthalene () require resolution for chiral applications .

Research Findings and Case Studies

- Macrocycle Synthesis : Ethynyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create chiral macrocycles for enantioselective fluorescent sensors .

- Catalytic Frameworks : (S)-6,6'-Dichloro-2,2'-diethoxy-4,4'-diethynyl-1,1'-binaphthalene () forms porous polymers for asymmetric catalysis, leveraging ethynyl groups for structural rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.